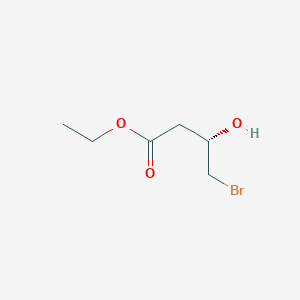
4-(Trifluoromethyl)thiobenzamide
Descripción general
Descripción
4-(Trifluoromethyl)thiobenzamide is a chemical compound with the molecular formula C8H6F3NS and a molecular weight of 205.20 . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)thiobenzamide consists of a benzene ring substituted with a trifluoromethyl group and a thiobenzamide group .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)thiobenzamide is a solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-(Trifluoromethyl)thiobenzamide and related thiobenzamides are studied for their role in corrosion inhibition. These compounds, particularly thiobenzamide, have demonstrated significant efficiency in protecting mild steel from corrosion in acidic environments. Their effectiveness is attributed to the thiocarbonyl group and varies with different substituents on the thiocarbonyl group. Electrochemical impedance spectroscopy and polarization resistance measurement techniques are used to evaluate their performance, with quantum chemical calculations providing insight into the molecular structures and their relation to corrosion inhibition (Özcan & Dehri, 2004).
Photochromic Properties
Thiobenzamide derivatives have been explored for their photochromic properties. These studies involve synthesizing compounds like 4-hetaryl-5,6-(2,5-dimethyl-3-thienyl)-2-phenyl-4H-thiazines through reactions with thiobenzamide and evaluating their photochromic behavior. This area of research delves into the potential applications of these compounds in light-responsive materials (Belen’kii et al., 2005).
Synthesis of Benzothiazoles
A significant application of thiobenzamide derivatives is in the synthesis of benzothiazoles through intramolecular cyclization. This process, facilitated by agents like phenyliodine(III) bis(trifluoroacetate), converts thiobenzamides into benzothiazoles. This method offers a general and efficient pathway for creating these compounds, which are important in various chemical and pharmaceutical contexts (Downer-Riley & Jackson, 2008).
Trifluoromethylating Agents
Thiobenzamide derivatives are also significant in the development of trifluoromethylating agents. These agents are crucial for introducing trifluoromethyl groups into various organic compounds, enhancing their chemical properties and utility in diverse fields like pharmaceuticals and materials science. Research in this area focuses on creating efficient and versatile trifluoromethylating agents (Umemoto & Ishihara, 1993).
Luminescence in Coordination Compounds
4-(Trifluoromethyl)thiobenzamide analogs have been synthesized for use in coordination compounds that exhibit luminescence. These compounds, when complexed with lanthanide metal ions like europium and terbium, show distinct luminescent properties under UV light, suggesting potential applications in materials science and sensor technologies (Walton & Bettencourt-Dias, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
4-(trifluoromethyl)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NS/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRFNMJROWWFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993338 | |
| Record name | 4-(Trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)thiobenzamide | |
CAS RN |
72505-21-6 | |
| Record name | 4-(Trifluoromethyl)benzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72505-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenecarbothioamide, 4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072505216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)thiobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














